![molecular formula C20H23N5O3S B2557067 N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide CAS No. 1448028-57-6](/img/structure/B2557067.png)
N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Research has shown that novel heterocyclic compounds containing a sulfonamido moiety, such as N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide, can be synthesized with potential antibacterial properties. For instance, Azab, Youssef, and El-Bordany (2013) highlighted the synthesis of new heterocyclic compounds demonstrating significant antibacterial activity, suggesting the compound's utility in developing new antibacterial agents (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Chemical Delivery Systems
In the context of treating cerebral toxoplasmosis, sulfonamides, including derivatives similar to this compound, have been formulated into chemical delivery systems aimed at enhancing drug delivery to the brain. Brewster et al. (1991) elaborated on the synthesis and in vitro evaluation of these delivery systems, highlighting their potential in improving the treatment of brain infections (M. Brewster, M. Deyrup, K. Seyda, & N. Bodor, 1991).
Organic Synthesis Methodologies
The compound has also been explored in the context of organic synthesis, particularly in the development of novel synthetic methodologies and compounds. For example, Ghattas, Carlin, Murkli, and Jacobs (2014) reported a solvent-free microwave-assisted preparation method for N-(2-(pyridin-2-yl)ethyl)sulfonamides, demonstrating the compound's relevance in facilitating efficient and environmentally friendly synthetic routes (P. Ghattas, Joseph W. Carlin, Steven Murkli, & D. L. Jacobs, 2014).
Molecular Docking and Antimicrobial Agents
The compound's derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, showcasing its versatility in pharmaceutical applications. Debbabi et al. (2017) synthesized novel pyridin-N-ethyl-N-methylbenzenesulfonamides, demonstrating their efficiency as anticancer and antimicrobial agents through molecular docking studies (Khaled F. Debbabi, M. S. Bashandy, Sami A. Al‐Harbi, E. Aljuhani, & H. Al-Saidi, 2017).
Eigenschaften
IUPAC Name |
N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c26-20-18-8-2-1-7-17(18)19(23-25(20)13-12-24-10-3-4-11-24)15-22-29(27,28)16-6-5-9-21-14-16/h1-2,5-9,14,22H,3-4,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCUMBWYNPALJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNS(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.